Superior Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
5-Iodopyrimidines demonstrate significantly higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to 7-iodo-7-deazapurines under identical conditions. This is a direct head-to-head comparison of building blocks within the same study [1].
| Evidence Dimension | Reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Coupling observed in both terminal and internal positions of single-stranded oligonucleotides, and terminal position of double-stranded DNA |
| Comparator Or Baseline | 7-iodo-7-deazapurine nucleotides: Coupling observed only in the terminal position, with lower overall reactivity |
| Quantified Difference | Qualitative and positional advantage for 5-iodopyrimidines. The study states that 5-iodopyrimidines were 'more reactive' and gave products in more structural contexts. |
| Conditions | Cross-coupling of iodinated nucleobases in DNA oligonucleotides using two bulkier arylboronic acids with a palladium catalyst. |
Why This Matters
This indicates that 5-Iodopyrimidin-2-ol and its derivatives are a more versatile and efficient starting material for post-synthetic modifications of DNA, crucial for developing functional nucleic acids for diagnostics and therapeutics.
- [1] Sykorová, V., Tichy, M., & Hocek, M. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‐Deazapurine Nucleobases and Their Post‐synthetic Modifications through the Suzuki‐Miyaura Cross‐Coupling Reactions. ChemBioChem, 23(3), e202100483. View Source
